3-aminoazetidine-1-carbothioamide hydrochloride
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Overview
Description
3-aminoazetidine-1-carbothioamide hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminoazetidine-1-carbothioamide hydrochloride typically involves the reaction of 3-aminoazetidine with carbothioamide under specific conditions. One common method involves the use of Boc-protected 3-azetidinone and Boc-protected 3-azetidinal as starting materials, followed by parallel syntheses to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-aminoazetidine-1-carbothioamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
3-aminoazetidine-1-carbothioamide hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound has been explored as a potential triple reuptake inhibitor for the treatment of depression.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including polyamines and other heterocycles.
Materials Science: Azetidine derivatives, including this compound, are used in the development of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-aminoazetidine-1-carbothioamide hydrochloride involves its interaction with specific molecular targets. In the context of its use as a triple reuptake inhibitor, the compound inhibits the reuptake of serotonin, norepinephrine, and dopamine by binding to their respective transporters. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can help alleviate symptoms of depression .
Comparison with Similar Compounds
Similar Compounds
3-α-Oxyazetidine: A related compound that has been modified to explore its potential as a triple reuptake inhibitor.
Aziridines: Another class of nitrogen-containing heterocycles with similar reactivity and applications in organic synthesis.
Uniqueness
3-aminoazetidine-1-carbothioamide hydrochloride is unique due to its specific structure and functional groups, which confer distinct reactivity and biological activity. Its ability to act as a triple reuptake inhibitor sets it apart from other azetidine derivatives .
Properties
CAS No. |
2639416-07-0 |
---|---|
Molecular Formula |
C4H10ClN3S |
Molecular Weight |
167.7 |
Purity |
95 |
Origin of Product |
United States |
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